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molecular formula C8H14O2 B094108 7-Octenoic acid CAS No. 18719-24-9

7-Octenoic acid

Cat. No. B094108
M. Wt: 142.2 g/mol
InChI Key: OZYYQTRHHXLTKX-UHFFFAOYSA-N
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Patent
US04220795

Procedure details

To a stirred mixture of 11.0 g lithium hydride in 800 ml of anhydrous ether, there was added dropwise 164 g of oct-7-enoic acid (prepared in Example 22 B-2) in 800 ml of anhydrous ether and the mixture was cooled to 0° C. and 650 ml of 2 M methyllithium in ether was added dropwise and then allowed to warm to room temperature and stir for 4.5 hr. This mixture was quenched by pouring the slurry into rapidly stirred 10% aqueous hydrochloric acid (1.2 liter) and wet ice. The resulting mixture was extracted with ether (3×700 ml). The continued ether extracts were washed with 10% aqueous sodium hydroxide and then with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. The solvent was removed in vacuo to yield 118.9 g of the title compound having the following physical characteristics:
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
164 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
650 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Li+].[C:3]([OH:12])(=O)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].[CH3:13][Li]>CCOCC>[CH3:13][C:3](=[O:12])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10] |f:0.1|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
[H-].[Li+]
Name
Quantity
800 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
164 g
Type
reactant
Smiles
C(CCCCCC=C)(=O)O
Name
Quantity
800 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
650 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for 4.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
This mixture was quenched
ADDITION
Type
ADDITION
Details
by pouring the slurry into rapidly stirred 10% aqueous hydrochloric acid (1.2 liter) and wet ice
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether (3×700 ml)
WASH
Type
WASH
Details
The continued ether extracts were washed with 10% aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
CC(CCCCCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 118.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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